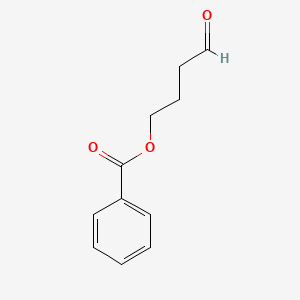

4-Oxobutyl benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxobutyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABNRCGCQCEZCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-(4-oxobutyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-oxobutyl)benzoate is a key chemical intermediate, primarily recognized for its integral role in the synthesis of the potent antifolate chemotherapy agent, Pemetrexed.[1] Understanding its physicochemical properties is crucial for the optimization of synthetic routes, ensuring purity, and for its effective application in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the core physicochemical characteristics of Methyl 4-(4-oxobutyl)benzoate, detailed experimental protocols for its synthesis, and a summary of its spectral data.

Physicochemical Properties

The fundamental physicochemical properties of Methyl 4-(4-oxobutyl)benzoate (CAS No: 106200-41-3) are summarized in the table below. These properties are essential for its handling, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | Smolecule |

| Molecular Weight | 206.24 g/mol | Smolecule |

| Melting Point | 76.5-78 °C | ChemicalBook |

| Boiling Point | 131 °C at <1 Torr | ChemicalBook |

| Density | 1.082 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Very slightly soluble in water; Soluble in organic solvents. | Smolecule |

| Appearance | Colorless to pale yellow liquid | Smolecule |

| LogP | 1.99480 | Chemsrc |

| PSA (Polar Surface Area) | 43.37 Ų | Chemsrc |

Experimental Protocols

The synthesis of Methyl 4-(4-oxobutyl)benzoate is most commonly achieved through two primary methods: Friedel-Crafts acylation and Fischer esterification.

Friedel-Crafts Acylation

This method involves the reaction of a benzene derivative with an acylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme:

Detailed Protocol:

-

Acylation: To a cooled and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride portion-wise, maintaining the temperature below 10°C.

-

Slowly add benzene to the reaction mixture, keeping the temperature between 5-10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.

-

The resulting precipitate, 4-oxo-4-phenylbutanoic acid, is filtered, washed with cold water, and dried.

-

Esterification: The crude 4-oxo-4-phenylbutanoic acid is then subjected to Fischer esterification as described below.

Fischer Esterification

This is a classic method for producing an ester from a carboxylic acid and an alcohol, using a strong acid as a catalyst.[2]

Reaction Scheme:

Detailed Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-oxobutyl)benzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude Methyl 4-(4-oxobutyl)benzoate by column chromatography on silica gel or by vacuum distillation.

Spectral Data

The following tables summarize the key spectral data for the characterization of Methyl 4-(4-oxobutyl)benzoate.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR (CDCl₃) | ~9.8 | s | -CHO |

| ~7.9 | d | Ar-H | |

| ~7.3 | d | Ar-H | |

| ~3.9 | s | -OCH₃ | |

| ~2.9 | t | -CH₂-Ar | |

| ~2.7 | t | -CH₂-CHO | |

| ~2.0 | m | -CH₂-CH₂-CH₂- | |

| ¹³C NMR (CDCl₃) | ~202.0 | C=O (aldehyde) | |

| ~166.8 | C=O (ester) | ||

| ~144.0 | Ar-C | ||

| ~130.0 | Ar-CH | ||

| ~128.5 | Ar-CH | ||

| ~129.5 | Ar-C | ||

| ~52.1 | -OCH₃ | ||

| ~43.5 | -CH₂-CHO | ||

| ~35.0 | -CH₂-Ar | ||

| ~20.0 | -CH₂-CH₂-CH₂- |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~2850, 2750 | Weak | C-H stretch (aldehyde) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1685 | Strong | C=O stretch (aldehyde) |

| ~1610, 1580 | Medium | C=C stretch (aromatic) |

| ~1280, 1110 | Strong | C-O stretch (ester) |

Mass Spectrometry

| m/z | Relative Intensity (%) | Assignment |

| 206 | 40 | [M]⁺ (Molecular ion) |

| 175 | 100 | [M - OCH₃]⁺ |

| 147 | 60 | [M - COOCH₃]⁺ |

| 119 | 80 | [C₆H₄COOCH₃]⁺ |

| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |

Biological Significance and Signaling Pathways

Methyl 4-(4-oxobutyl)benzoate itself is not known to possess significant biological activity or to be directly involved in specific signaling pathways. Its primary importance in the pharmaceutical industry lies in its role as a crucial building block for the synthesis of Pemetrexed.[1] Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By inhibiting these enzymes, Pemetrexed disrupts the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to the inhibition of cancer cell growth.

Visualizations

Synthesis and Application of Methyl 4-(4-oxobutyl)benzoate

The following diagram illustrates a common synthetic workflow for Methyl 4-(4-oxobutyl)benzoate via Friedel-Crafts acylation and its subsequent use in the synthesis of Pemetrexed.

Caption: Synthetic pathway of Methyl 4-(4-oxobutyl)benzoate and its role as a key intermediate in the synthesis of Pemetrexed.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and spectral characterization of Methyl 4-(4-oxobutyl)benzoate. While it does not exhibit direct biological activity, its significance as a precursor to the anticancer drug Pemetrexed makes a thorough understanding of its chemistry essential for researchers and professionals in the field of drug development and organic synthesis. The provided data and protocols serve as a valuable resource for the efficient and effective utilization of this important chemical intermediate.

References

"4-Oxobutyl benzoate" IUPAC name and CAS number (106200-41-3)

IUPAC Name: Methyl 4-(4-oxobutyl)benzoate CAS Number: 106200-41-3

This technical guide provides a comprehensive overview of methyl 4-(4-oxobutyl)benzoate, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its pivotal role in the manufacturing of the chemotherapy agent Pemetrexed.

Physicochemical and Spectroscopic Data

The properties of methyl 4-(4-oxobutyl)benzoate are summarized in the tables below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of Methyl 4-(4-Oxobutyl)benzoate

| Property | Value | Source |

| IUPAC Name | Methyl 4-(4-oxobutyl)benzoate | PubChem[1] |

| CAS Number | 106200-41-3 | PubChem[1] |

| Molecular Formula | C₁₂H₁₄O₃ | PubChem[1] |

| Molecular Weight | 206.24 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid or solid | N/A |

| Melting Point | 76.5-78 °C | N/A |

| Boiling Point | 131 °C at <1 Torr | N/A |

| Density | 1.082 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in Chloroform, DMSO, Methanol (slightly) | N/A |

Table 2: Spectroscopic Data of Methyl 4-(4-Oxobutyl)benzoate

| Technique | Data |

| ¹H NMR | Predicted δ (ppm): 9.8 (s, 1H, -CHO), 7.9 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.0 (t, 2H, -CH₂-Ar), 2.8 (t, 2H, -CH₂-CHO), 2.1 (quintet, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR | Predicted δ (ppm): 202.0 (-CHO), 166.5 (C=O, ester), 145.0 (Ar-C), 130.0 (Ar-CH), 128.0 (Ar-CH), 52.0 (-OCH₃), 43.0 (-CH₂-), 35.0 (-CH₂-), 20.0 (-CH₂-) |

| Mass Spectrometry (EI-MS) | Predicted m/z: 206 (M⁺), 175 (M⁺ - OCH₃), 149 (M⁺ - C₄H₇O), 121 (M⁺ - C₄H₇O - CO), 91 (C₇H₇⁺) |

| Infrared (IR) Spectroscopy | Predicted ν (cm⁻¹): 2950 (C-H, alkyl), 2720 (C-H, aldehyde), 1720 (C=O, ester), 1685 (C=O, aldehyde), 1610, 1580 (C=C, aromatic), 1280, 1110 (C-O, ester) |

| Note: Experimentally obtained spectral data for methyl 4-(4-oxobutyl)benzoate is not readily available in public databases. The data presented is predicted based on the chemical structure and typical values for the functional groups present. |

Experimental Protocols

Methyl 4-(4-oxobutyl)benzoate can be synthesized through several established methods in organic chemistry. Below are detailed protocols for two common synthetic routes, as well as a key subsequent transformation in the synthesis of Pemetrexed.

Synthesis via Heck Reaction

The Heck reaction provides a reliable method for the carbon-carbon bond formation required to produce methyl 4-(4-oxobutyl)benzoate from readily available starting materials.

Reaction: Methyl 4-bromobenzoate + 3-buten-1-ol → Methyl 4-(4-oxobutyl)benzoate

Reagents and Materials:

-

Methyl 4-bromobenzoate

-

3-Buten-1-ol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Diatomaceous earth

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 4-bromobenzoate (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

-

Flush the flask with nitrogen.

-

Add anhydrous toluene via syringe, followed by 3-buten-1-ol (1.2 equivalents) and triethylamine (1.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth, washing the pad with ethyl acetate.

-

Combine the filtrate and washes and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product is then purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure methyl 4-(4-oxobutyl)benzoate.

Synthesis via Friedel-Crafts Acylation

An alternative approach involves the Friedel-Crafts acylation of a suitable aromatic precursor.

Reaction: Methyl benzoate + Succinic anhydride → 3-(4-carbomethoxybenzoyl)propanoic acid, followed by reduction.

Reagents and Materials:

-

Methyl benzoate

-

Succinic anhydride

-

Aluminum chloride (AlCl₃), anhydrous

-

Nitrobenzene or Dichloromethane, anhydrous

-

Ice-cold dilute hydrochloric acid

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Appropriate reducing agent (e.g., Triethylsilane and Trifluoroacetic acid for Clemmensen or Wolff-Kishner reduction conditions)

Procedure:

-

Acylation Step:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous nitrobenzene or dichloromethane at 0 °C, slowly add a mixture of methyl benzoate (1 equivalent) and succinic anhydride (1.1 equivalents).

-

Allow the reaction to stir at room temperature for 24-48 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

If using dichloromethane, separate the organic layer. If using nitrobenzene, perform steam distillation to remove the solvent.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain the keto-acid intermediate.

-

-

Reduction Step:

-

The keto group of 3-(4-carbomethoxybenzoyl)propanoic acid is then selectively reduced to a methylene group. A common method is a modified Clemmensen reduction.

-

Dissolve the keto-acid in trifluoroacetic acid and treat with triethylsilane (2-3 equivalents) at room temperature.

-

Stir the reaction for 12-24 hours.

-

Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

The resulting carboxylic acid is then converted to the aldehyde, methyl 4-(4-oxobutyl)benzoate, through standard functional group transformations (e.g., conversion to an acyl chloride followed by Rosenmund reduction or conversion to a Weinreb amide followed by reduction with DIBAL-H).

-

α-Bromination of Methyl 4-(4-Oxobutyl)benzoate

This compound is a key intermediate in the synthesis of Pemetrexed. The next step in this synthetic sequence is the selective bromination at the alpha-position to the aldehyde.

Reaction: Methyl 4-(4-oxobutyl)benzoate + Br₂ → Methyl 4-(3-bromo-4-oxobutyl)benzoate

Reagents and Materials:

-

Methyl 4-(4-oxobutyl)benzoate

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Acetic acid (catalytic amount)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve methyl 4-(4-oxobutyl)benzoate (1 equivalent) in anhydrous dichloromethane in a flask protected from light.

-

Add a catalytic amount of acetic acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 equivalents) in dichloromethane dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by adding saturated sodium thiosulfate solution to consume excess bromine.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(3-bromo-4-oxobutyl)benzoate, which is often used in the next step without further purification.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to methyl 4-(4-oxobutyl)benzoate.

Caption: Synthetic workflow for methyl 4-(4-oxobutyl)benzoate and its subsequent transformation.

Caption: Key steps in the synthesis of Pemetrexed from methyl 4-(4-oxobutyl)benzoate.

References

molecular structure and formula of "4-Oxobutyl benzoate" (C12H14O3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-oxobutyl benzoate, a key intermediate in pharmaceutical manufacturing. This document collates essential physicochemical data, detailed spectroscopic analysis, and an experimental protocol for its synthesis. The information is presented to support research, development, and quality control activities involving this compound.

Molecular Structure and Identification

This compound, with the molecular formula C12H14O3, is systematically named methyl 4-(4-oxobutyl)benzoate.[1] Its chemical identity is further confirmed by its CAS Registry Number: 106200-41-3.[1]

The molecular structure consists of a benzoate group esterified with a 4-oxobutanol moiety. This bifunctional nature, possessing both an ester and an aldehyde, makes it a versatile building block in organic synthesis.

Molecular Structure:

A logical diagram illustrating the relationship between the compound's name, formula, and key functional groups is presented below.

Caption: Logical relationship of this compound's nomenclature and structure.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 4-(4-oxobutyl)benzoate is provided in the table below. These values are essential for handling, storage, and reaction planning.

| Property | Value | Reference |

| Molecular Weight | 206.24 g/mol | [1][2] |

| Molecular Formula | C12H14O3 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~297 °C at 760 mmHg (extrapolated) | [2] |

| Density | ~1.105 g/cm³ | [2] |

| Refractive Index | ~1.514 | [2] |

| LogP (Lipophilicity) | ~1.6 | [2] |

| Solubility | Poorly soluble in water, soluble in organic solvents | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of methyl 4-(4-oxobutyl)benzoate. The following tables summarize the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-Ar | 7.20 - 8.10 | m | 4H | Aromatic protons |

| -OCH₃ | 3.80 - 3.90 | s | 3H | Methyl ester protons |

| -CH₂- (α to C=O, aldehyde) | 2.70 - 2.80 | t | 2H | Methylene protons |

| -CH₂- (β to C=O, aldehyde) | 1.90 - 2.10 | m | 2H | Methylene protons |

| -CH₂- (γ to C=O, aldehyde) | 2.40 - 2.60 | t | 2H | Methylene protons |

| -CHO | 9.70 - 9.80 | t | 1H | Aldehyde proton |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C=O (ester) | ~166 | Ester carbonyl carbon |

| C-Ar (quaternary) | ~130-145 | Aromatic carbons |

| C-H (aromatic) | ~128-133 | Aromatic carbons |

| -OCH₃ | ~52 | Methyl ester carbon |

| -CH₂- (α to C=O, aldehyde) | ~43 | Methylene carbon |

| -CH₂- (β to C=O, aldehyde) | ~20-30 | Methylene carbon |

| -CH₂- (γ to C=O, aldehyde) | ~30-40 | Methylene carbon |

| -CHO | ~202 | Aldehyde carbonyl carbon |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950, ~2850 | Medium | C-H stretch (aliphatic) |

| ~2720, ~2820 | Weak | C-H stretch (aldehyde) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1280, ~1100 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 206 | Moderate | [M]⁺ (Molecular ion) |

| 175 | Moderate | [M - OCH₃]⁺ |

| 149 | Strong | [C₈H₅O₃]⁺ (benzoyl cation derivative) |

| 135 | Strong | [C₇H₅O₂]⁺ (benzoyl cation) |

| 105 | Strong | [C₇H₅O]⁺ (benzoyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (phenyl cation) |

Experimental Protocol: Synthesis

The following protocol describes a common method for the synthesis of methyl 4-(4-oxobutyl)benzoate via the esterification of 4-(4-oxobutyl)benzoic acid.

Materials and Reagents

-

4-(4-oxobutyl)benzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(4-oxobutyl)benzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude methyl 4-(4-oxobutyl)benzoate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

The workflow for the synthesis and purification is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of methyl 4-(4-oxobutyl)benzoate.

Applications in Drug Development

Methyl 4-(4-oxobutyl)benzoate is a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for the production of Pemetrexed, an antifolate chemotherapy drug used in the treatment of mesothelioma and non-small cell lung cancer.[3] Its aldehyde functionality allows for the construction of heterocyclic ring systems, which are common scaffolds in medicinal chemistry.

Safety and Handling

Standard laboratory safety precautions should be observed when handling methyl 4-(4-oxobutyl)benzoate and the reagents used in its synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, spectroscopic data, and a synthetic protocol for methyl 4-(4-oxobutyl)benzoate. The compiled information serves as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The provided data and methodologies are intended to facilitate further research and application of this important chemical intermediate.

References

starting materials for "4-Oxobutyl benzoate" synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthetic pathways for 4-Oxobutyl benzoate, a valuable intermediate in pharmaceutical and organic synthesis. The document outlines the primary starting materials, provides detailed experimental protocols for key reactions, and presents quantitative data to allow for methodical comparison of synthetic routes.

Core Synthetic Strategies

The synthesis of this compound is most effectively achieved through a multi-step process commencing with readily available starting materials. The two primary synthetic routes explored are:

-

Friedel-Crafts Acylation followed by Oxidation and Esterification: This classic approach utilizes the Friedel-Crafts acylation of toluene with succinic anhydride to form a key intermediate, which is then oxidized and subsequently esterified to yield the final product.

-

Direct Esterification: This method involves the direct esterification of 4-(4-oxobutyl)benzoic acid with a suitable alcohol. This pathway is contingent on the commercial availability or prior synthesis of the carboxylic acid precursor.

This guide will focus on the first, more fundamental route, providing a complete synthetic pathway from basic precursors.

Experimental Protocols

Route 1: Friedel-Crafts Acylation, Oxidation, and Esterification

This synthetic pathway is broken down into three critical stages:

Step 1: Synthesis of 4-oxo-4-(p-tolyl)butanoic acid via Friedel-Crafts Acylation

The initial step involves the reaction of toluene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.

-

Materials:

-

Toluene

-

Succinic anhydride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Water

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a suspension of anhydrous aluminum chloride in anhydrous dichloromethane is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Succinic anhydride is added portion-wise to the stirred suspension, maintaining the temperature below 10°C with an ice bath.

-

Toluene is then added dropwise to the reaction mixture, and the reaction is allowed to stir at room temperature for several hours until completion (monitored by TLC).

-

The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-oxo-4-(p-tolyl)butanoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

-

Step 2: Synthesis of 4-(4-carboxyphenyl)-4-oxobutanoic acid via Oxidation

The methyl group of the tolyl intermediate is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.

-

Materials:

-

4-oxo-4-(p-tolyl)butanoic acid

-

Potassium permanganate

-

Sodium hydroxide

-

Sulfuric acid (concentrated)

-

Sodium bisulfite

-

Water

-

-

Procedure:

-

A solution of 4-oxo-4-(p-tolyl)butanoic acid in aqueous sodium hydroxide is prepared in a round-bottom flask.

-

A solution of potassium permanganate in water is added dropwise to the heated reaction mixture. The reaction is refluxed until the purple color of the permanganate disappears.

-

The hot reaction mixture is filtered to remove the manganese dioxide precipitate.

-

The filtrate is cooled and acidified with concentrated sulfuric acid, leading to the precipitation of the crude 4-(4-carboxyphenyl)-4-oxobutanoic acid.

-

If necessary, excess permanganate can be quenched by the addition of sodium bisulfite.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Step 3: Synthesis of this compound via Fischer Esterification

The final step is the esterification of the dicarboxylic acid with an alcohol (e.g., butanol to form butyl this compound) in the presence of an acid catalyst.

-

Materials:

-

4-(4-carboxyphenyl)-4-oxobutanoic acid

-

Alcohol (e.g., Butanol)

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid

-

Toluene or another suitable solvent for azeotropic removal of water

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

A mixture of 4-(4-carboxyphenyl)-4-oxobutanoic acid, an excess of the desired alcohol (e.g., butanol), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid in toluene is heated to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction is monitored by TLC until the starting carboxylic acid is consumed.

-

The reaction mixture is cooled to room temperature and washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography or distillation under reduced pressure.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of various benzoate esters, providing a baseline for comparison of reaction efficiencies.

| Reaction Step | Starting Materials | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Friedel-Crafts Acylation | Toluene, Succinic Anhydride | AlCl₃ | Dichloromethane | 2 - 6 | 0 - RT | 85 - 95[1] |

| Oxidation | 4-oxo-4-(p-tolyl)butanoic acid | KMnO₄ | Water/NaOH | 4 - 8 | Reflux | 70 - 85 |

| Esterification (Butyl Benzoate) | Benzoic Acid, 1-Butanol | p-Toluenesulfonic acid | Toluene | 4 - 6 | Reflux | ~92 (conversion) |

| Esterification (Ethyl Benzoate) | Benzoic Acid, Ethanol | H₂SO₄ | Ethanol | 1 - 2 | Reflux | ~90 |

Signaling Pathways and Experimental Workflows

The logical flow of the primary synthetic route for this compound is depicted below.

Caption: Synthetic workflow for this compound.

This diagram illustrates the sequential conversion of starting materials through key reaction types to yield the final product. Each step represents a distinct chemical transformation with specified reagents.

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 4-Oxobutyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4-oxobutyl benzoate, a significant building block in organic synthesis. The document details the key chemical intermediates, presents quantitative data in structured tables, outlines detailed experimental protocols for pivotal reactions, and visualizes the synthetic pathways using logical diagrams. The synthesis of methyl 4-(4-oxobutyl)benzoate is prominently featured, as it is a crucial intermediate in the preparation of the antifolate chemotherapy drug, Pemetrexed.[1][2]

Friedel-Crafts Acylation Pathway

A classical and widely utilized method for the synthesis of the this compound core structure commences with the Friedel-Crafts acylation of toluene with succinic anhydride. This multi-step pathway involves the sequential formation of several key intermediates.

Key Intermediates:

-

4-(4-Methylphenyl)-4-oxobutanoic acid: The initial product of the Friedel-Crafts reaction.[3]

-

4-(p-tolyl)butanoic acid: Formed by the reduction of the keto group.

-

4-(4-carboxy-phenyl)butanoic acid: Resulting from the oxidation of the methyl group on the aromatic ring.

-

4-(4-oxobutyl)benzoic acid: The immediate carboxylic acid precursor to the final ester.

Quantitative Data Summary

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Friedel-Crafts Acylation | Toluene, Succinic anhydride | AlCl₃ | Dichloromethane | Reflux | 2-4 | ~90% |

| Clemmensen Reduction | 4-(4-Methylphenyl)-4-oxobutanoic acid | Zn(Hg), conc. HCl | Toluene/Water | Reflux | 12-24 | 70-80% |

| Oxidation of Methyl Group | 4-(p-tolyl)butanoic acid | KMnO₄ | Aqueous base | 80-100 | 4-8 | 60-70% |

| Esterification | 4-(4-oxobutyl)benzoic acid, Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | 4-6 | >90% |

Experimental Protocols

Step 1: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dichloromethane, add succinic anhydride portion-wise at 0-5 °C.

-

Slowly add toluene to the mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 4-(4-Methylphenyl)-4-oxobutanoic acid.

Step 2: Synthesis of 4-(p-tolyl)butanoic acid (Clemmensen Reduction)

-

Amalgamated zinc is prepared by stirring zinc dust with a dilute aqueous solution of mercuric chloride.

-

The amalgamated zinc is added to a flask containing 4-(4-Methylphenyl)-4-oxobutanoic acid, concentrated hydrochloric acid, toluene, and water.

-

The mixture is heated to reflux and stirred vigorously for 12-24 hours. Additional hydrochloric acid may be added during the reaction.

-

After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic extracts are washed with water, dried, and concentrated to give 4-(p-tolyl)butanoic acid.

Step 3: Synthesis of 4-(4-carboxy-phenyl)butanoic acid (Oxidation)

-

Dissolve 4-(p-tolyl)butanoic acid in an aqueous solution of a base (e.g., NaOH or K₂CO₃).

-

Heat the solution to 80-100 °C and add a solution of potassium permanganate (KMnO₄) dropwise.

-

Maintain the temperature and stir until the purple color of the permanganate disappears.

-

Cool the mixture and filter off the manganese dioxide.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 4-(4-carboxy-phenyl)butanoic acid.

Step 4: Synthesis of Methyl 4-(4-oxobutyl)benzoate (Esterification)

-

Suspend 4-(4-oxobutyl)benzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.[1]

-

Cool the reaction and neutralize the excess acid with a base (e.g., sodium bicarbonate).

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain methyl 4-(4-oxobutyl)benzoate.[1]

Synthetic Pathway Diagram

Caption: Friedel-Crafts acylation pathway to this compound.

Heck Reaction Pathway

An alternative and more direct route to methyl 4-(4-oxobutyl)benzoate involves a palladium-catalyzed Heck reaction. This method couples an aryl halide with an alkene.

Key Intermediates:

-

Methyl 4-bromobenzoate: The aryl halide starting material.

-

3-buten-1-ol: The alkene coupling partner.

Quantitative Data Summary

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Heck Reaction | Methyl 4-bromobenzoate, 3-buten-1-ol | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | DMF | 80-100 | 12-24 | 60-80% |

Experimental Protocol

Synthesis of Methyl 4-(4-oxobutyl)benzoate via Heck Reaction

-

To a reaction vessel, add methyl 4-bromobenzoate, 3-buten-1-ol, a palladium catalyst (e.g., palladium acetate, Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine, PPh₃), and a base (e.g., triethylamine, Et₃N).

-

Add a suitable solvent, such as dimethylformamide (DMF).

-

Heat the mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain methyl 4-(4-oxobutyl)benzoate.

Synthetic Pathway Diagram

Caption: Heck reaction pathway to Methyl 4-(4-oxobutyl)benzoate.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with the Friedel-Crafts acylation and Heck reaction pathways being the most prominent. The choice of a particular route may depend on factors such as the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions. The intermediates discussed in this guide are crucial for the successful synthesis of the target molecule and its derivatives, which have significant applications in the pharmaceutical industry.

References

The Synthesis of 4-Oxobutyl Benzoate: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-oxobutyl)benzoate, a seemingly unassuming organic molecule, holds a significant place in the landscape of medicinal chemistry. Its primary claim to fame lies in its role as a crucial intermediate in the synthesis of Pemetrexed, a powerful antifolate chemotherapy agent developed by Eli Lilly and Company for the treatment of various cancers.[1] The historical development of the synthesis of this key intermediate reflects the evolution of synthetic organic chemistry, showcasing a transition towards more efficient and scalable methods. This in-depth technical guide explores the core synthetic routes to methyl 4-(4-oxobutyl)benzoate, presenting a historical perspective alongside detailed experimental protocols and comparative data.

Historical Development of Synthetic Routes

The synthesis of methyl 4-(4-oxobutyl)benzoate is intrinsically linked to the development of the anticancer drug Pemetrexed. As such, the earliest and most significant synthetic methodologies are documented in the patent literature filed by Eli Lilly and Company. Over time, academic research has also contributed to the refinement and exploration of alternative pathways. The two primary historical routes that have been pivotal in its production are the Friedel-Crafts acylation and the Heck reaction.

The Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a classic and fundamental method for the formation of aryl ketones. In the context of methyl 4-(4-oxobutyl)benzoate synthesis, this approach typically involves the reaction of a substituted benzene derivative with succinic anhydride, followed by esterification. One of the early documented methods involves the Friedel-Crafts acylation of toluene with succinic anhydride, followed by oxidation of the methyl group and subsequent esterification.

A more direct early route, likely explored in the initial development phases, involves the Friedel-Crafts acylation of a pre-existing benzoate derivative. However, the deactivating nature of the ester group on the aromatic ring presents challenges for this direct acylation.

The Heck Reaction: A More Modern Approach

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, represents a more modern and versatile approach to the synthesis of methyl 4-(4-oxobutyl)benzoate. This method, detailed in patents related to the synthesis of Pemetrexed, offers a more direct route with potentially higher yields and milder reaction conditions compared to some classical methods. The key transformation involves the coupling of an aryl halide, typically methyl 4-bromobenzoate, with an alkene, 3-buten-1-ol.

The development of this Heck reaction route was a significant step forward in the process chemistry for Pemetrexed, offering a more efficient and scalable method for producing the key 4-oxobutyl benzoate intermediate.

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data for the two primary synthetic routes to methyl 4-(4-oxobutyl)benzoate, based on information from patent literature and academic publications.

| Parameter | Friedel-Crafts Acylation Route (Toluene & Succinic Anhydride) | Heck Reaction Route (Methyl 4-bromobenzoate & 3-buten-1-ol) |

| Starting Materials | Toluene, Succinic Anhydride, AlCl₃, followed by an oxidizing agent and methanol with an acid catalyst. | Methyl 4-bromobenzoate, 3-buten-1-ol, Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., P(o-tolyl)₃). |

| Key Reaction Steps | 1. Friedel-Crafts Acylation2. Oxidation3. Esterification | 1. Heck Coupling |

| Typical Overall Yield | Moderate (multi-step process can lead to lower overall yields) | Good to Excellent (often a one-pot or two-step process with high efficiency) |

| Reaction Conditions | Harsh (strong Lewis acid, often high temperatures for oxidation) | Milder (catalytic amounts of palladium, moderate temperatures) |

| Scalability | Can be challenging due to the use of stoichiometric AlCl₃ and harsh oxidation conditions. | Generally more scalable and amenable to large-scale industrial production. |

| Key Patent Reference | General methodology known, specific early Pemetrexed patents may contain variations. | Described in patents for Pemetrexed synthesis. |

Detailed Experimental Protocols

The following are representative experimental protocols for the key synthetic methods discussed. These are based on established chemical principles and information available in the public domain.

Experimental Protocol 1: Synthesis of 4-(4-Methylbenzoyl)propanoic Acid via Friedel-Crafts Acylation

This protocol describes the initial step of a multi-step synthesis of methyl 4-(4-oxobutyl)benzoate starting from toluene.

Materials:

-

Toluene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium sulfate (anhydrous)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension in an ice-water bath.

-

Add a solution of succinic anhydride in anhydrous dichloromethane dropwise to the stirred suspension.

-

After the addition is complete, add toluene dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

Once the addition of toluene is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 4-(4-methylbenzoyl)propanoic acid.

-

The crude product can be purified by recrystallization.

Note: This product would then require oxidation of the methyl group to a carboxylic acid, followed by esterification to yield methyl 4-(4-oxobutyl)benzoate.

Experimental Protocol 2: Synthesis of Methyl 4-(4-oxobutyl)benzoate via Heck Reaction

This protocol is a representative procedure for the palladium-catalyzed Heck coupling of methyl 4-bromobenzoate and 3-buten-1-ol.

Materials:

-

Methyl 4-bromobenzoate

-

3-Buten-1-ol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (anhydrous and degassed)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-bromobenzoate, palladium(II) acetate, and tri(o-tolyl)phosphine.

-

Add anhydrous and degassed acetonitrile, followed by 3-buten-1-ol and triethylamine.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(4-hydroxybutyl)benzoate.

-

The intermediate alcohol is then oxidized to the corresponding aldehyde (4-oxobutyl) using standard oxidation procedures (e.g., Swern oxidation, Dess-Martin periodinane).

Signaling Pathways and Logical Relationships

The synthesis of methyl 4-(4-oxobutyl)benzoate is a linear process with distinct key transformations. The following diagrams illustrate the logical flow of the two primary synthetic routes.

Caption: Friedel-Crafts route to this compound.

Caption: Heck reaction route to this compound.

Conclusion

The synthesis of methyl 4-(4-oxobutyl)benzoate provides a compelling case study in the evolution of industrial organic synthesis. From the classical, yet often harsh, conditions of the Friedel-Crafts acylation to the more elegant and efficient palladium-catalyzed Heck reaction, the journey to produce this vital pharmaceutical intermediate highlights the continuous drive for improved efficiency, scalability, and milder reaction conditions in drug development. For researchers and professionals in the field, understanding the historical context and the technical nuances of these synthetic routes is essential for the innovation of future chemical processes.

References

Spectroscopic Analysis of 4-Oxobutyl Benzoate: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Oxobutyl benzoate, also known as Methyl 4-(4-oxobutyl)benzoate. This document presents expected data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining this data are also provided.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is based on the analysis of its functional groups and comparison with similar chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet (t) | 1H | Aldehyde (-CHO) |

| ~7.9-8.1 | Doublet (d) | 2H | Aromatic (ortho to -COOCH₃) |

| ~7.2-7.4 | Doublet (d) | 2H | Aromatic (meta to -COOCH₃) |

| ~3.9 | Singlet (s) | 3H | Methyl Ester (-OCH₃) |

| ~2.8 | Triplet (t) | 2H | Methylene (-CH₂-CHO) |

| ~2.5 | Triplet (t) | 2H | Methylene (Ar-CH₂-) |

| ~2.0 | Quintet | 2H | Methylene (-CH₂-CH₂-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~202 | Aldehyde Carbonyl (C=O) |

| ~167 | Ester Carbonyl (C=O) |

| ~145 | Aromatic (quaternary, C-CH₂) |

| ~130 | Aromatic (quaternary, C-COOCH₃) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~52 | Methyl Ester (-OCH₃) |

| ~43 | Methylene (-CH₂-CHO) |

| ~35 | Methylene (Ar-CH₂) |

| ~20 | Methylene (-CH₂-CH₂-CH₂-) |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (aldehyde) |

| ~1610, ~1580 | Medium-Weak | C=C stretch (aromatic) |

| ~1280, ~1120 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 206 | Molecular Ion [M]⁺ |

| 175 | [M - OCH₃]⁺ |

| 149 | [M - C₄H₇O]⁺ (cleavage of the butyl chain) |

| 121 | [C₇H₅O₂]⁺ (benzoyl fragment) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ (phenyl fragment) |

| 57 | [C₄H₉]⁺ (butyl fragment) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-25 mg of the solid this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]

-

For ¹³C NMR, a higher concentration is required; dissolve 50-100 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[1]

-

Ensure the solid is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[1]

-

Filter the solution if any particulate matter is present to avoid compromising the magnetic field homogeneity.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent for chemical shift calibration.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Perform shimming of the magnetic field to optimize its homogeneity.

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans and a longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.[2]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (approximately 50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric interference.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands and assign them to the corresponding functional groups in the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

The concentration should be appropriate for the instrument's sensitivity, typically in the parts-per-million (ppm) range.

-

-

Data Acquisition :

-

Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.[4]

-

The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the stationary phase.

-

As the separated components elute from the column, they enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (commonly by electron impact) and fragmented.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Processing :

-

The data is presented as a chromatogram (detector response versus retention time) and a mass spectrum for each chromatographic peak.

-

Analyze the mass spectrum of the peak corresponding to this compound by identifying the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.

Caption: General workflow for spectroscopic analysis of a solid organic compound.

References

Theoretical Calculations on the Structure of 4-Oxobutyl Benzoate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical calculations applicable to the molecular structure of 4-Oxobutyl benzoate. It is intended for researchers, scientists, and drug development professionals interested in the computational analysis of this and similar small organic molecules. This document outlines the key computational methods, their applications in understanding the molecule's properties, and generalized protocols for performing such calculations.

Introduction to Theoretical Calculations on this compound

This compound is a chemical compound of interest in organic synthesis and as a building block for more complex molecules. Theoretical calculations, particularly those based on quantum mechanics, are powerful tools for elucidating its three-dimensional structure, electronic properties, and reactivity. These computational methods allow for the prediction of various molecular characteristics that can be difficult or costly to determine experimentally.

Computational studies on this compound and its derivatives have been employed to understand conformational arrangements, predict reactivity, and support reaction mechanisms. While a dedicated, comprehensive theoretical study on this specific molecule is not widely published, the application of standard computational chemistry techniques can provide significant insights.

Key Theoretical Calculation Methods and Their Applications

A variety of computational methods can be applied to study this compound. The most common and relevant are Density Functional Theory (DFT) for geometry optimization and electronic property calculations, and molecular docking to predict interactions with biological macromolecules.

Data Presentation

The following table summarizes the primary theoretical calculations, the type of information they provide, and their specific relevance to this compound.

| Calculation Type | Key Information Obtained | Relevance to this compound |

| Geometry Optimization | - 3D molecular structure- Bond lengths and angles- Dihedral angles- Conformational analysis | - Determines the most stable conformation of the molecule.- Provides insights into intramolecular interactions. |

| Vibrational Frequency Analysis | - Vibrational modes (IR and Raman spectra)- Zero-point vibrational energy (ZPVE)- Thermodynamic properties (enthalpy, entropy) | - Confirms that the optimized structure is a true energy minimum.- Predicts the infrared and Raman spectra for experimental comparison. |

| Electronic Structure Analysis | - Molecular orbital energies (HOMO, LUMO)- Electron density distribution- Electrostatic potential maps | - Predicts sites of electrophilic and nucleophilic attack.- Helps in understanding the molecule's reactivity and stability. |

| Molecular Docking | - Binding affinity (scoring functions)- Binding pose and orientation- Intermolecular interactions (e.g., hydrogen bonds) | - Predicts how this compound or its derivatives might interact with biological targets like enzymes. |

Experimental and Computational Protocols

This section provides generalized methodologies for the key theoretical calculations discussed. These protocols are based on standard practices in computational chemistry.

Density Functional Theory (DFT) Calculations

DFT is a widely used method for calculating the electronic structure of molecules due to its favorable balance of accuracy and computational cost.

3.1.1. Geometry Optimization

The first step in most computational studies is to find the lowest energy structure of the molecule.

-

Software: Gaussian, ORCA, Q-Chem, etc.

-

Methodology:

-

Input Structure: An initial 3D structure of this compound is created using a molecule builder.

-

Functional Selection: A suitable density functional is chosen. For organic molecules, hybrid functionals like B3LYP or PBE0 are common choices.[1][2]

-

Basis Set Selection: A basis set, which describes the atomic orbitals, is selected. Pople-style basis sets (e.g., 6-31G(d)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are frequently used.[3]

-

Calculation Execution: The geometry optimization calculation is run. The algorithm iteratively adjusts the atomic coordinates to minimize the total energy of the molecule until a stationary point on the potential energy surface is reached.[4]

-

Convergence Check: The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below predefined thresholds.

-

3.1.2. Vibrational Frequency Analysis

This calculation is performed on the optimized geometry to confirm it is a true minimum and to obtain vibrational spectra.

-

Software: Same as for geometry optimization.

-

Methodology:

-

Input: The optimized geometry from the previous step is used.

-

Calculation Type: A frequency calculation is requested. This involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).

-

Analysis of Results:

-

The absence of imaginary frequencies confirms that the structure is a local minimum.[5]

-

The calculated vibrational frequencies and their intensities can be used to simulate the IR and Raman spectra.

-

Thermodynamic properties such as zero-point vibrational energy, enthalpy, and entropy are also obtained.[6]

-

-

Molecular Docking

Molecular docking is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

-

Methodology:

-

Ligand Preparation:

-

The 3D structure of this compound (or its derivative) is prepared. This may involve generating a low-energy conformation through DFT optimization.

-

Partial charges are assigned to the atoms.

-

-

Receptor Preparation:

-

A 3D structure of the target protein is obtained, typically from the Protein Data Bank (PDB).

-

Water molecules and other non-essential ligands are usually removed.

-

Hydrogen atoms are added, and partial charges are assigned to the protein atoms.

-

-

Defining the Binding Site:

-

A "grid box" or search space is defined on the receptor, encompassing the likely binding site of the ligand.

-

-

Docking Simulation:

-

The docking software samples a large number of possible conformations and orientations of the ligand within the defined binding site.

-

A scoring function is used to estimate the binding affinity for each pose.

-

-

Analysis of Results:

-

The resulting poses are ranked by their scores.

-

The top-ranked poses are visually inspected to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

-

-

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of this compound.

Caption: A general workflow for the theoretical calculation and analysis of this compound.

Conclusion

Theoretical calculations provide a powerful and insightful approach to understanding the structural, electronic, and interactive properties of this compound. By employing methods such as Density Functional Theory and molecular docking, researchers can gain a detailed molecular-level understanding that complements and guides experimental work. The methodologies outlined in this guide serve as a foundation for conducting robust computational studies on this and other small organic molecules, ultimately aiding in the rational design of new chemical entities and the elucidation of their behavior.

References

- 1. Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. huntresearchgroup.org.uk [huntresearchgroup.org.uk]

- 6. software.entos.ai [software.entos.ai]

- 7. GitHub - ccsb-scripps/AutoDock-Vina: AutoDock Vina [github.com]

- 8. SwissDock [swissdock.ch]

- 9. HADDOCK Web Server [rascar.science.uu.nl]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Oxobutyl Benzoate via Friedel-Crafts Acylation

Abstract

This document provides a detailed protocol for the synthesis of 4-Oxobutyl benzoate, more systematically named butyl 4-oxo-4-phenylbutanoate. The synthesis is achieved through a two-step process commencing with the Friedel-Crafts acylation of benzene with succinic anhydride to yield the intermediate, 4-oxo-4-phenylbutanoic acid. This intermediate is subsequently esterified with n-butanol under acidic conditions (Fischer esterification) to afford the final product. This protocol is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development.

Introduction

Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride, to activate the acylating agent. In the described synthesis, succinic anhydride serves as the acylating agent in the reaction with benzene. The resulting keto-acid, 4-oxo-4-phenylbutanoic acid, is a versatile intermediate.

Esterification is the subsequent reaction to produce the target molecule. The Fischer esterification method, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and widely used technique for the synthesis of esters. This application note provides a comprehensive, step-by-step guide for both of these transformations.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two sequential steps:

Step 1: Friedel-Crafts Acylation

Benzene + Succinic Anhydride → 4-Oxo-4-phenylbutanoic acid

Step 2: Fischer Esterification

4-Oxo-4-phenylbutanoic acid + n-Butanol → Butyl 4-oxo-4-phenylbutanoate (this compound)

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Succinic Anhydride | Dihydrofuran-2,5-dione | C₄H₄O₃ | 100.07 | White solid | 119-121 |

| Benzene | Benzene | C₆H₆ | 78.11 | Colorless liquid | 5.5 |

| 4-Oxo-4-phenylbutanoic acid | 4-Oxo-4-phenylbutanoic acid | C₁₀H₁₀O₃ | 178.18 | White crystalline solid | 114-117[1] |

| n-Butanol | Butan-1-ol | C₄H₁₀O | 74.12 | Colorless liquid | -89.8 |

| This compound | Butyl 4-oxo-4-phenylbutanoate | C₁₄H₁₈O₃ | 234.29[2] | - | - |

Table 2: Spectroscopic Data for this compound (Butyl 4-oxo-4-phenylbutanoate)

| Spectroscopic Technique | Key Data Points |

| ¹³C NMR | Spectral data available.[2] |

| Mass Spectrometry (GC-MS) | Major fragments observed at m/z 105 and 161.[2] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available.[2] |

Experimental Protocols

4.1. Step 1: Synthesis of 4-Oxo-4-phenylbutanoic acid via Friedel-Crafts Acylation

This procedure is adapted from the established synthesis of 4-oxo-4-phenylbutanoic acid by the Friedel–Crafts reaction of succinic anhydride and benzene.[2]

Materials:

-

Succinic anhydride (1.0 eq)

-

Anhydrous aluminum chloride (AlCl₃) (2.2 eq)

-

Thiophene-free benzene (solvent and reactant)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Mechanical stirrer

-

Heating mantle

-

Dropping funnel

-

Beakers

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and a dropping funnel.

-

In the flask, place anhydrous aluminum chloride (2.2 eq) and dry, thiophene-free benzene.

-

Slowly add a solution of succinic anhydride (1.0 eq) in benzene through the dropping funnel with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for approximately 30 minutes.

-

Cool the reaction mixture in an ice bath.

-

Slowly and cautiously add crushed ice to the reaction mixture, followed by the slow addition of a mixture of concentrated hydrochloric acid and water to decompose the aluminum chloride complex.

-

Remove the excess benzene by steam distillation.

-

Cool the remaining aqueous solution to allow the product to crystallize.

-

Collect the crude 4-oxo-4-phenylbutanoic acid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water.

-

Recrystallize the crude product from hot water to obtain pure 4-oxo-4-phenylbutanoic acid as white crystals.

-

Dry the purified product in a desiccator.

4.2. Step 2: Synthesis of this compound via Fischer Esterification

This is a general procedure for Fischer esterification, which can be applied to the esterification of 4-oxo-4-phenylbutanoic acid with n-butanol.

Materials:

-

4-Oxo-4-phenylbutanoic acid (1.0 eq)

-

n-Butanol (large excess, acts as solvent and reactant)

-

Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 3-5 mol%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 4-oxo-4-phenylbutanoic acid (1.0 eq) and a large excess of n-butanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess n-butanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent by rotary evaporation to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Caption: Mechanism of Friedel-Crafts Acylation.

Caption: Mechanism of Fischer Esterification.

Caption: Experimental Workflow for Synthesis.

References

The Crucial Role of 4-Oxobutyl Benzoate in the Synthesis of the Antifolate Drug Pemetrexed: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed, a potent multi-targeted antifolate agent, is a cornerstone in the treatment of various cancers, including non-small cell lung cancer and malignant pleural mesothelioma. The synthesis of this complex molecule relies on a strategic sequence of reactions, with 4-oxobutyl benzoate, specifically its methyl ester, serving as a pivotal intermediate. This document provides detailed application notes on the significance of methyl 4-(4-oxobutyl)benzoate in the Pemetrexed synthesis, along with comprehensive, step-by-step experimental protocols for the key transformations. The protocols are designed to guide researchers in the practical execution of the synthesis, with a focus on reaction conditions, purification, and expected outcomes.

Application Notes

The Significance of Methyl 4-(4-oxobutyl)benzoate

Methyl 4-(4-oxobutyl)benzoate is a key building block in the convergent synthesis of Pemetrexed.[1][2] Its structure incorporates two key functionalities: a benzoate moiety that will ultimately form the p-aminobenzoic acid (PABA) portion of the Pemetrexed backbone, and a 4-oxobutyl chain that provides the necessary carbon framework for the construction of the pyrrolo[2,3-d]pyrimidine heterocyclic core.

The aldehyde group of methyl 4-(4-oxobutyl)benzoate is of particular importance. It allows for a crucial alpha-bromination reaction, introducing a reactive handle for the subsequent cyclization with 2,4-diamino-6-hydroxypyrimidine. This reaction sequence is a critical step in forming the characteristic pyrrole ring of the Pemetrexed molecule. The ester group, on the other hand, is later hydrolyzed in the final stages of the synthesis to yield the free carboxylic acid necessary for the amide coupling with the glutamate portion of the drug.

Several synthetic routes to Pemetrexed have been developed, many of which utilize methyl 4-(4-oxobutyl)benzoate or a precursor that is converted to it in situ. The efficiency of the synthesis and the purity of the final active pharmaceutical ingredient (API) are highly dependent on the successful and high-yielding preparation and purification of this key intermediate and its subsequent derivatives.

Synthetic Strategy Overview

The overall synthetic strategy for Pemetrexed involving methyl 4-(4-oxobutyl)benzoate can be summarized as follows:

-

Formation of Methyl 4-(4-oxobutyl)benzoate: This intermediate is typically prepared by the oxidation of methyl 4-(4-hydroxybutyl)benzoate.

-

α-Bromination: The aldehyde group of methyl 4-(4-oxobutyl)benzoate is selectively brominated at the alpha position to yield methyl 4-(3-bromo-4-oxobutyl)benzoate.

-

Pyrrolo[2,3-d]pyrimidine Ring Formation: The bromo-intermediate is then reacted with 2,4-diamino-6-hydroxypyrimidine in a condensation and cyclization reaction to form the core heterocyclic structure of Pemetrexed.

-

Amide Coupling: The resulting benzoic acid derivative is coupled with the diethyl ester of L-glutamic acid.

-

Saponification: The final step involves the hydrolysis of the ester groups to yield the disodium salt of Pemetrexed.

Experimental Protocols

The following protocols are a synthesis of information from various sources to provide a cohesive and practical guide for the synthesis of Pemetrexed.

Protocol 1: Synthesis of Methyl 4-(4-oxobutyl)benzoate

This protocol describes the oxidation of methyl 4-(4-hydroxybutyl)benzoate to the corresponding aldehyde.

Materials:

-

Methyl 4-(4-hydroxybutyl)benzoate

-

Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure (using PCC):

-

To a stirred solution of methyl 4-(4-hydroxybutyl)benzoate (1 equivalent) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure methyl 4-(4-oxobutyl)benzoate.

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) | Purity (%) |

| Methyl 4-(4-hydroxybutyl)benzoate | 196.24 | 1.0 | - | >98 |

| Pyridinium chlorochromate (PCC) | 215.56 | 1.5 | - | - |

| Methyl 4-(4-oxobutyl)benzoate | 194.23 | - | 80-90 | >95 |